molecular formula C21H14Cl2N2O2 B11119939 N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11119939
M. Wt: 397.2 g/mol
InChI Key: FOWQNLKEDYLHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves a multi-step process. One common method includes the condensation of 3-chloro-4-methoxybenzaldehyde with 2-(3-chlorophenyl)-1,3-benzoxazole-5-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the imine bond.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Halogenated compounds like this one are prone to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as amines, thiols; reactions often require a catalyst or base to proceed efficiently.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines, or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

N-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE exerts its effects is largely dependent on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorinated phenyl groups and benzoxazole ring make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H14Cl2N2O2

Molecular Weight

397.2 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C21H14Cl2N2O2/c1-26-19-7-5-13(9-17(19)23)12-24-16-6-8-20-18(11-16)25-21(27-20)14-3-2-4-15(22)10-14/h2-12H,1H3

InChI Key

FOWQNLKEDYLHRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.